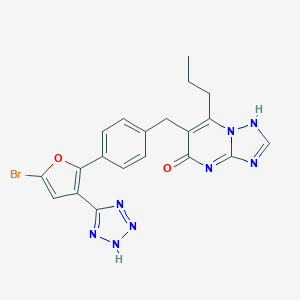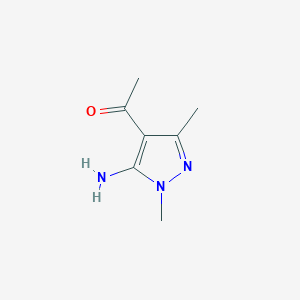![molecular formula C9H10N2O3 B064938 Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate CAS No. 183430-98-0](/img/structure/B64938.png)
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate, also known as Methyl 3-amino-5-(hydroxyimino)methyl benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).
Biochemische Und Physiologische Effekte
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it exhibits significant pharmacological effects at low concentrations, making it a cost-effective option for research. However, its limitations include its low solubility in water and its instability at high temperatures and in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate. One of the potential applications is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate and to explore its potential interactions with other drugs and compounds. Finally, the development of novel synthesis methods and the optimization of the current methods can lead to the production of more efficient and cost-effective compounds.
Synthesemethoden
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate can be synthesized through a reaction between methyl 3-aminobenzoate and hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-(hydroxyimino)methyl benzoate, which can be further converted to Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate through a reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
183430-98-0 |
|---|---|
Produktname |
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-2-6(5-11-13)3-8(10)4-7/h2-5,13H,10H2,1H3/b11-5+ |
InChI-Schlüssel |
CVJSCYYKJNPRTL-VZUCSPMQSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=CC(=C1)/C=N/O)N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
Synonyme |
Benzoic acid, 3-amino-5-[(hydroxyimino)methyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



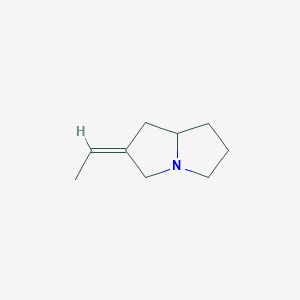
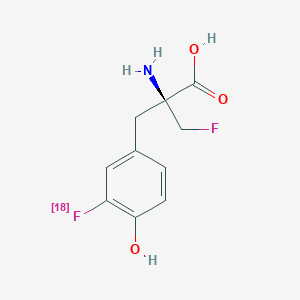
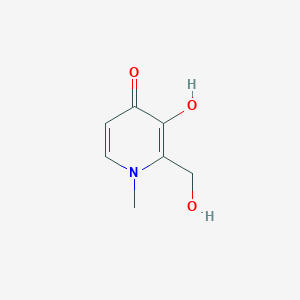
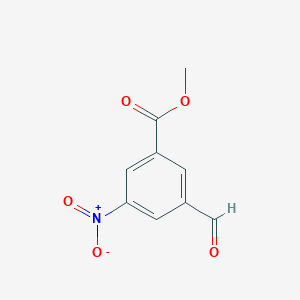


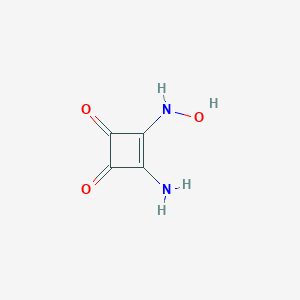

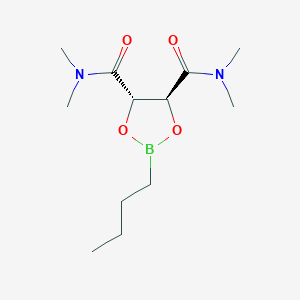
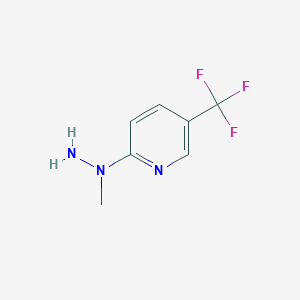
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
